molecular formula C16H15ClN4O3 B1443242 Dimethylamino-phenyl-acetonitrile hydrochloride CAS No. 5537-53-1

Dimethylamino-phenyl-acetonitrile hydrochloride

Cat. No.: B1443242
CAS No.: 5537-53-1
M. Wt: 346.77 g/mol
InChI Key: GGPUVYVGOAXYQN-DJKKODMXSA-N
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Description

Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique properties and reactivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamino-phenyl-acetonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phenylacetonitrile in the presence of hydrochloric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient and cost-effective production. The final product is usually purified through recrystallization or other separation techniques to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Dimethylamino-phenyl-acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Dimethylamino-phenyl-acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Dimethylamino-phenyl-acetonitrile hydrochloride can be compared with other similar compounds, such as:

    Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    Phenylacetonitrile: A precursor in the synthesis of various organic compounds.

    Dimethylamine: A common reagent in organic chemistry.

The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile tool in synthetic chemistry.

Properties

CAS No.

5537-53-1

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H15ClN4O3/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-13(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

GGPUVYVGOAXYQN-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

SMILES

CN(C)C(C#N)C1=CC=CC=C1.Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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